2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile
Description
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile is a complex organic compound with a unique structure that includes a bicyclic nitrogen-containing ring fused to a pyridine ring.
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-1-4-15-13(7-10)17-12-9-16-5-2-11(12)3-6-16/h1,4,7,11-12H,2-3,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTJJKXIGCTTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 1-azabicyclo[2.2.2]octane with pyridine-4-carbonitrile under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Scientific Research Applications
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile include other azabicyclo compounds and pyridine derivatives. What sets this compound apart is its unique combination of a bicyclic nitrogen-containing ring and a pyridine ring, which imparts distinct chemical and biological properties. Examples of similar compounds include:
Biological Activity
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile, also known by its CAS number 2201614-22-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 220.28 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.28 g/mol |
| CAS Number | 2201614-22-2 |
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown selective cytotoxic effects against cancer cell lines, suggesting potential use in oncology.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that these compounds may possess activity against certain bacterial strains.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of the azabicyclic moiety is crucial for its interaction with biological targets.
Key Findings
- Substituent Effects : Variations in substituents on the pyridine ring can enhance or diminish activity.
- Bicyclic Influence : The bicyclic structure contributes significantly to the binding affinity and selectivity for specific receptors.
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
-
Antitumor Study :
- A study evaluated the cytotoxicity of various derivatives against human cancer cell lines.
- Results indicated that certain modifications led to IC50 values below 10 µM, highlighting potent antitumor activity.
-
Anti-inflammatory Mechanism :
- Research demonstrated that derivatives inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.
- This suggests a mechanism for reducing inflammation through modulation of immune responses.
-
Antimicrobial Testing :
- Compounds were tested against Gram-positive and Gram-negative bacteria.
- Some showed significant inhibitory effects, indicating potential as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
